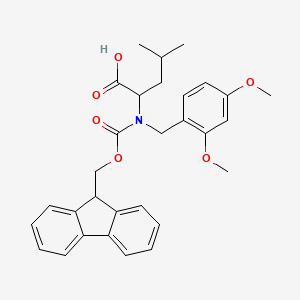![molecular formula C12H9IN2O2S B15156337 2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is an organic compound that features a pyridine ring substituted with a nitro group at the 5-position and a 4-iodophenylmethylsulfanyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE typically involves a multi-step process. One common method includes the following steps:
Formation of 4-iodophenylmethylsulfanyl intermediate: This can be achieved by reacting 4-iodobenzyl chloride with sodium sulfide in an appropriate solvent.
Nitration of pyridine: The pyridine ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Coupling reaction: The 4-iodophenylmethylsulfanyl intermediate is then coupled with the nitrated pyridine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The iodine atom can be substituted with other nucleophiles in a palladium-catalyzed cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Palladium catalysts, along with suitable ligands and bases, are typically employed for substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted pyridine derivatives.
Substitution: Various aryl or alkyl-substituted pyridine derivatives.
Applications De Recherche Scientifique
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
- 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
- 2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE
Uniqueness
2-{[(4-IODOPHENYL)METHYL]SULFANYL}-5-NITROPYRIDINE is unique due to the presence of the iodine atom, which can be utilized in specific synthetic transformations such as palladium-catalyzed cross-coupling reactions. The combination of the nitro and sulfanyl groups also provides a versatile platform for further functionalization and study.
Propriétés
Formule moléculaire |
C12H9IN2O2S |
|---|---|
Poids moléculaire |
372.18 g/mol |
Nom IUPAC |
2-[(4-iodophenyl)methylsulfanyl]-5-nitropyridine |
InChI |
InChI=1S/C12H9IN2O2S/c13-10-3-1-9(2-4-10)8-18-12-6-5-11(7-14-12)15(16)17/h1-7H,8H2 |
Clé InChI |
HALMDXRLMRXYNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CSC2=NC=C(C=C2)[N+](=O)[O-])I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


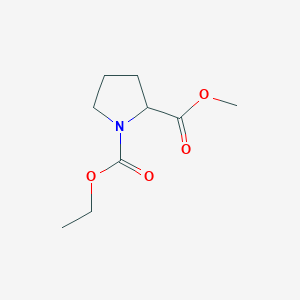

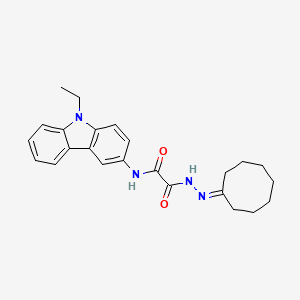
![(5E)-5-[1-(benzylamino)ethylidene]-1-(2,5-dichlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B15156270.png)
![(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B15156271.png)
![N-phenyl-2-{[4-phenyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15156281.png)
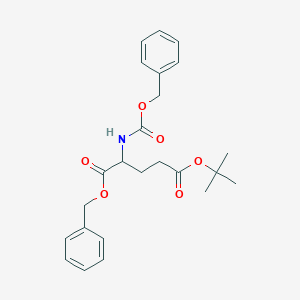
![3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15156305.png)
![4-[5-(2-hydroxyphenyl)-3-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B15156313.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)
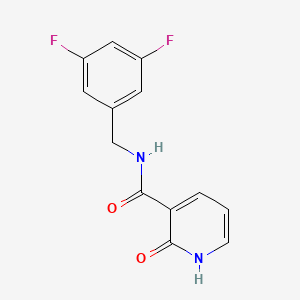
![4-[({[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B15156329.png)
![3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15156330.png)
